

Ilorasertib's Impact on Cell Cycle Progression: A Technical Guide

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Compound of Interest

Compound Name: *Ilorasertib*

Cat. No.: *B612191*

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Abstract

Ilorasertib (ABT-348) is a potent, orally bioavailable small molecule inhibitor targeting the Aurora kinase family (Aurora A, B, and C), as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. As a critical regulator of mitotic events, the Aurora kinase family represents a key target in oncology. This technical guide provides an in-depth analysis of the mechanism by which **ilorasertib** influences cell cycle progression. Through the inhibition of Aurora kinases, particularly Aurora B, **ilorasertib** disrupts crucial mitotic processes, leading to cell cycle arrest at the G2/M phase, induction of polyploidy, and subsequent apoptosis in cancer cells. This document consolidates available quantitative data, details experimental methodologies for assessing the cellular effects of **ilorasertib**, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aurora Kinases

Ilorasertib functions as an ATP-competitive inhibitor of Aurora kinases, with a high affinity for all three isoforms. The inhibitory concentrations (IC₅₀) of **ilorasertib** highlight its pan-Aurora kinase activity:

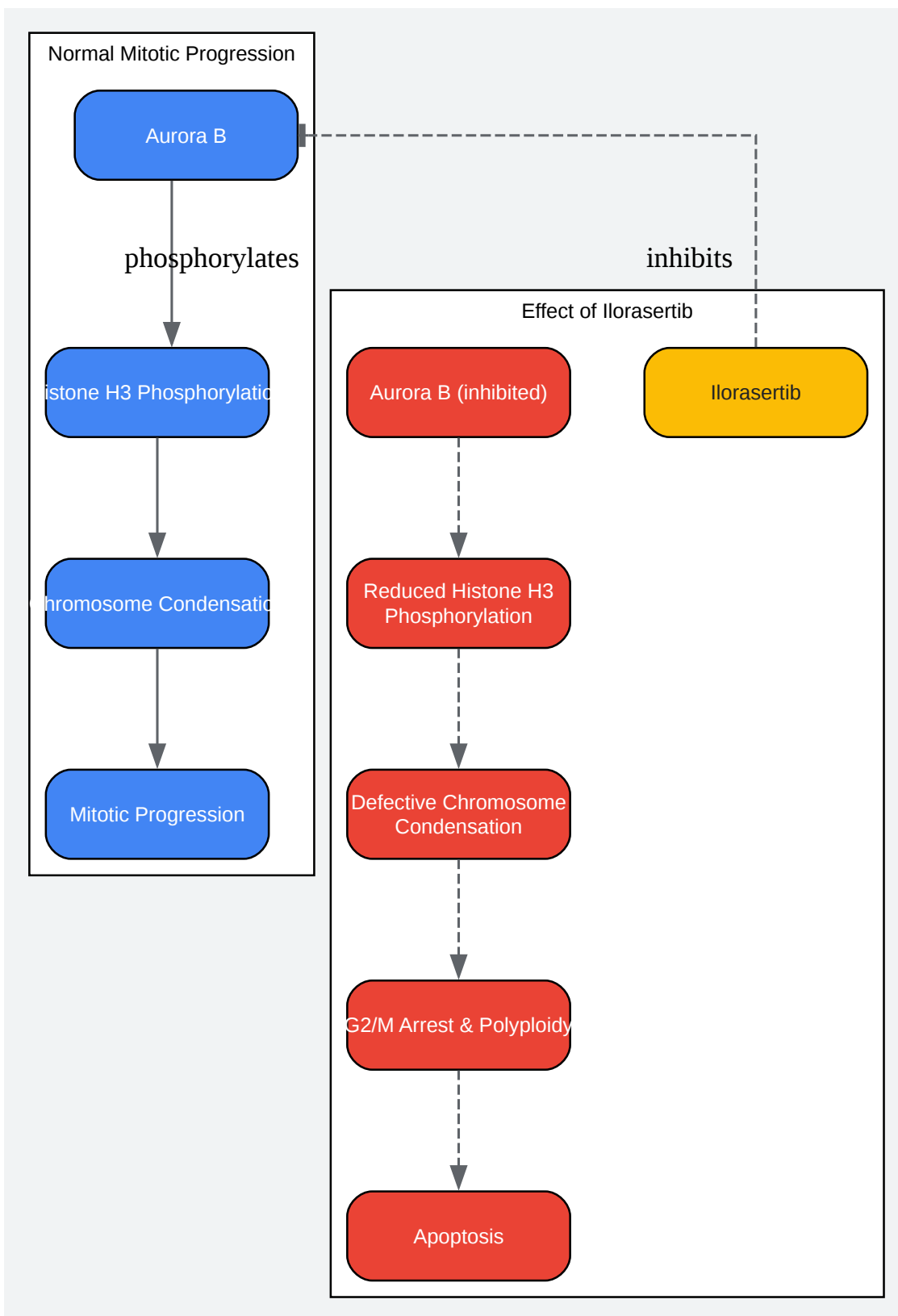
Kinase Target	IC ₅₀ (nM)
Aurora A	116
Aurora B	5
Aurora C	1

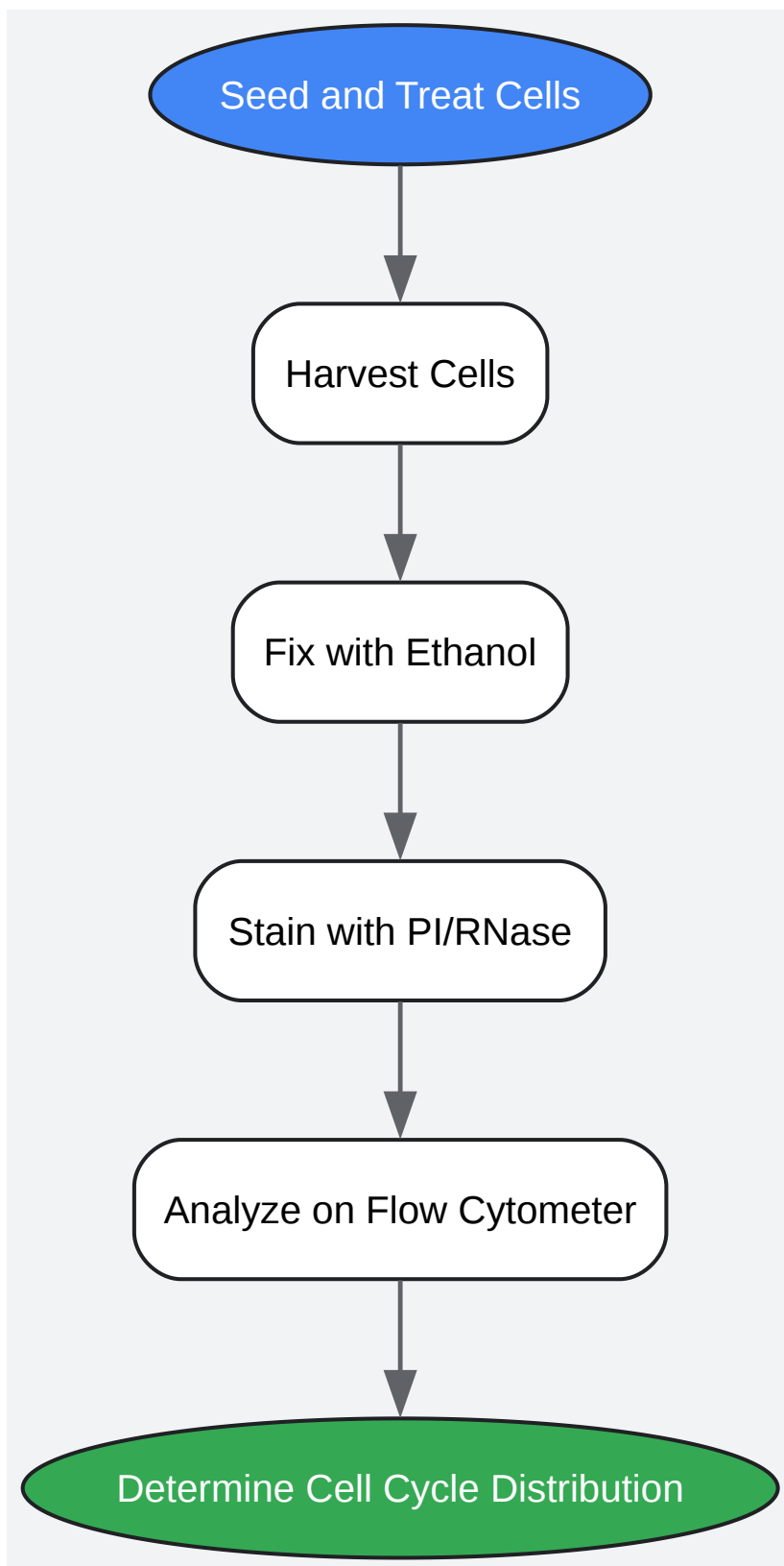
Table 1: In vitro inhibitory activity of iloraseritib against Aurora kinase isoforms.[1][2][3]

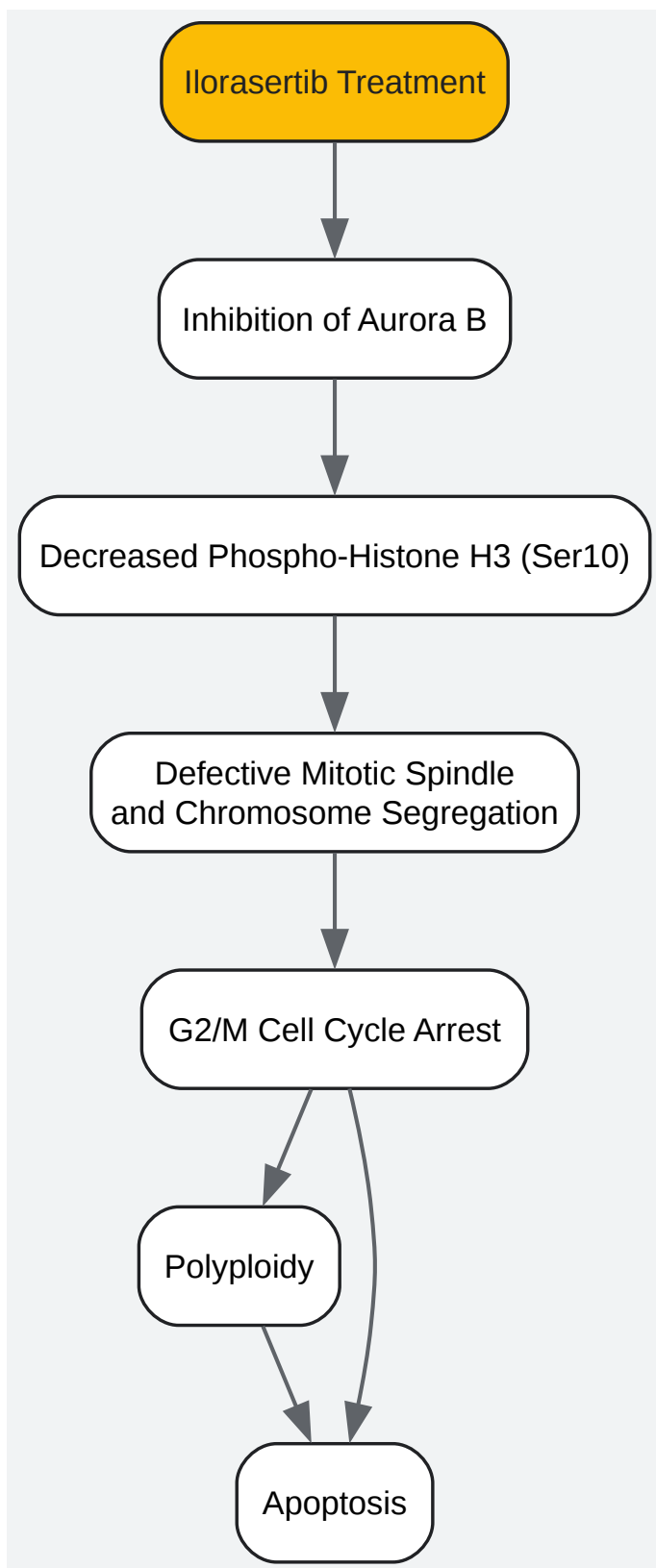
The profound effect of **iloraseritib** on cell cycle progression is primarily attributed to its potent inhibition of Aurora B. As a key component of the chromosomal passenger complex (CPC), Aurora B is essential for proper chromosome segregation and cytokinesis. A primary downstream target of Aurora B is the phosphorylation of histone H3 at serine 10 (H3S10ph), a critical event for chromosome condensation during mitosis.[4] **Iloraseritib** has been demonstrated to effectively inhibit this phosphorylation event.[1][2]

Signaling Pathway

The inhibition of Aurora B by **iloraseritib** sets off a cascade of events that ultimately halt cell division. The following diagram illustrates the simplified signaling pathway affected by **iloraseritib**.







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